5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide
Description
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide (CAS: 931079-23-1) is a brominated nicotinamide derivative characterized by a hydroxycyclohexyl substituent attached to the amide nitrogen. The hydroxyl group on the cyclohexyl moiety contributes to its polarity, influencing solubility and molecular interactions. This compound is often explored for its biochemical and pharmacological properties, particularly in targeting enzymes or receptors sensitive to brominated heterocycles .
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-bromo-N-(4-hydroxycyclohexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(16)4-2-10/h5-7,10-11,16H,1-4H2,(H,15,17) |
InChI Key |
WOCMZXRZGAPBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide typically involves the reaction of nicotinamide with 4-hydroxycyclohexyl bromide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in nicotinamide attacks the electrophilic carbon in 4-hydroxycyclohexyl bromide, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-N-(4-oxocyclohexyl)nicotinamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating nicotinamide adenine dinucleotide (NAD) metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide involves its interaction with nicotinamide adenine dinucleotide (NAD) metabolism. The compound contains a nicotinamide group, which is a key component of NAD, a critical molecule involved in cellular energy production and signaling pathways. By modulating NAD metabolism, 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide may influence various cellular processes, including energy production, DNA repair, and cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Detailed Research Findings
Substituent Effects on Solubility and Bioavailability
- Hydroxyl vs. Sulfamoyl Groups : The hydroxyl group in 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide improves aqueous solubility compared to the sulfamoyl group in 5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide, which introduces higher polarity but may reduce membrane permeability due to its bulkier structure .
- This contrasts with the more flexible hydroxycyclohexyl group in the target compound, which may favor conformational adaptability .
Stability and Metabolic Considerations
- Amide bonds in 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide and its analogs generally exhibit higher metabolic stability compared to esters or aldehydes. However, the hydroxyl group may increase susceptibility to oxidative metabolism compared to the oxadiazole-containing analog .
Biological Activity
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide features a bromine atom and a hydroxycyclohexyl moiety attached to a nicotinamide backbone. Its molecular formula is CHBrNO, and it has been synthesized for various biological evaluations. The presence of the bromine atom is crucial for its activity, as halogens often enhance the biological properties of organic compounds.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide. It has been evaluated against several cancer cell lines, including:
- MCF-7 (breast cancer) : The compound demonstrated significant cytotoxicity, with IC values indicating effective inhibition of cell proliferation.
- HeLa (cervical cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against different cancer types.
Table 1: Cytotoxicity of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis and cell cycle arrest |
| HeLa | 12.3 | Inhibition of DNA synthesis |
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. In vitro studies revealed promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanisms underlying the biological activities of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide have been explored through various assays:
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound led to increased annexin V staining in MCF-7 cells, signifying early apoptotic events.
- Cell Cycle Arrest : Cell cycle analysis revealed that the compound causes G1 phase arrest in cancer cells, which is critical for preventing tumor growth.
Case Study 1: Breast Cancer Treatment
A recent study investigated the effects of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide on MCF-7 cells in vivo using a xenograft model. Tumor growth was significantly reduced in treated mice compared to controls, supporting its potential as an effective therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin. The results showed that it retained activity against these resistant strains, highlighting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
